5-(2-Iodophenyl)pentanoic acid
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Overview
Description
5-(2-Iodophenyl)pentanoic acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodophenyl)pentanoic acid typically involves the iodination of a phenylpentanoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Iodophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The iodine atom can be reduced to form a phenylpentanoic acid without the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of phenylpentanoic acid derivatives.
Reduction: Formation of phenylpentanoic acid.
Substitution: Formation of substituted phenylpentanoic acids with various functional groups.
Scientific Research Applications
5-(2-Iodophenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Iodophenyl)pentanoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards certain biological targets. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Iodophenyl)pentanoic acid
- 4-Iodophenylacetic acid
- 2-Iodobenzoic acid
Uniqueness
5-(2-Iodophenyl)pentanoic acid is unique due to the position of the iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers and analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C11H13IO2 |
---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
5-(2-iodophenyl)pentanoic acid |
InChI |
InChI=1S/C11H13IO2/c12-10-7-3-1-5-9(10)6-2-4-8-11(13)14/h1,3,5,7H,2,4,6,8H2,(H,13,14) |
InChI Key |
UQCTWTKMNHKHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCC(=O)O)I |
Origin of Product |
United States |
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